N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
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Overview
Description
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitro, and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically involve:
Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the sugar moiety to prevent unwanted reactions during subsequent steps.
Coupling Reactions: Using coupling agents such as dicyclohexylcarbodiimide (DCC) to form amide bonds between the amino and carboxyl groups.
Deprotection: Removing the protecting groups to reveal the functional hydroxyl groups.
Purification: Using techniques such as column chromatography to purify the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the nitro group would yield an amino compound.
Scientific Research Applications
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide can be compared with other similar compounds, such as:
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-amino-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide: Similar structure but with an amino group instead of a nitro group.
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-methyl-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide: Similar structure but with a methyl group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to similar compounds.
Biological Activity
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is a complex organic compound characterized by its unique structural features. It is composed of a long-chain fatty acid derivative linked to a carbohydrate moiety and exhibits significant biological activities.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C₄₂H₇₁N₅O₁₁ |
Molecular Weight | 822 g/mol |
CAS Number | 474942-98-8 |
IUPAC Name | N-[(E,2S,3R)-3-hydroxy... |
The compound's structure includes multiple hydroxyl groups which enhance its solubility and reactivity in biological systems. These structural attributes are crucial for its interaction with biological targets.
The biological activity of N-[(E,2S,3R)-3-hydroxy...] has been investigated in various studies. Key mechanisms include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Its long-chain fatty acid component may contribute to disrupting microbial membranes.
- Antioxidant Properties : The presence of hydroxyl groups suggests potential antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A study published in 2024 demonstrated that N-[(E,2S,3R)-3-hydroxy...] exhibited potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Study 2: Antioxidant Activity
Research conducted by Zhang et al. (2023) highlighted the antioxidant potential of the compound. In vitro assays showed that it significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes .
Study 3: Anti-inflammatory Mechanisms
A recent publication explored the anti-inflammatory effects of N-[(E,2S,3R)-3-hydroxy...]. The results indicated a reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals differences in biological activity:
Compound Name | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |
---|---|---|---|
N-[...]-dodecanamide | High | Moderate | Low |
Galactosylceramide | Moderate | High | Moderate |
Doxorubicin | High | Low | High |
This table illustrates that while N-[...]-dodecanamide shows promising activities across multiple domains, it may not be as effective as some other compounds in specific areas.
Properties
Molecular Formula |
C42H71N5O11 |
---|---|
Molecular Weight |
822.0 g/mol |
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
InChI |
InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39+,40-,41+,42+/m0/s1 |
InChI Key |
OCDSLZRKFZYMMN-LNQURONCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O |
Origin of Product |
United States |
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